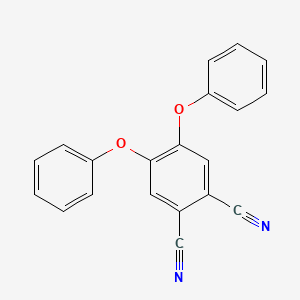

![molecular formula C17H18BrNO3 B5515129 3-溴-5-乙氧基-4-[(4-甲基苄基)氧基]苯甲醛肟](/img/structure/B5515129.png)

3-溴-5-乙氧基-4-[(4-甲基苄基)氧基]苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The synthesis and study of benzaldehyde oxime derivatives, including variations like 3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime, is an area of interest due to their potential applications in various fields, including medicinal chemistry and materials science. These compounds can serve as intermediates for the synthesis of more complex molecules or have inherent biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from benzaldehydes or their oximes. Techniques such as bromination, etherification, and oximation are crucial. For example, synthesis involving palladium-catalyzed ortho-bromination has been utilized to create substituted 2-bromobenzaldehydes, which can be relevant for synthesizing related compounds (Dubost et al., 2011).

Molecular Structure Analysis

Structural characterization is often achieved using techniques such as FT-IR, GC-MS, NMR spectroscopy, and X-ray crystallography. These methods help in understanding the conformation, electronic structure, and geometric parameters of the compounds. A study on similar benzaldehyde oximes provided insight into their favored conformations and molecular properties through computational analysis (Balachander & Manimekalai, 2017).

Chemical Reactions and Properties

Benzaldehyde oximes undergo various chemical reactions, including cycloadditions and condensations, forming a plethora of derivatives with diverse structures and functionalities. For instance, visible-light-catalyzed synthesis offers a method to create 1,3-benzoxazine derivatives from oximes, showcasing the reactivity and versatility of these compounds (Qi et al., 2023).

Physical Properties Analysis

The physical properties, including melting points, boiling points, and solubility, are determined by the compound's molecular structure. The introduction of functional groups like bromo, ethoxy, and oxime can significantly alter these properties, affecting their reactivity and application potential.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and oxidation-reduction behavior, are crucial for understanding how these compounds interact in chemical reactions. The presence of the oxime function introduces unique reactivity patterns, such as their ability to form nitriles or amides under certain conditions.

For further information on related compounds and their properties, the following references provide valuable insights:

- Synthesis and characterization of benzaldehyde oximes: (Balachander & Manimekalai, 2017).

- Palladium-catalyzed bromination as a key step in synthesis: (Dubost et al., 2011).

- Visible-light-catalyzed synthesis approaches: (Qi et al., 2023).

科学研究应用

合成与光谱分析

类似化合物的合成和表征,包括它们的肟,已经得到探索,以了解它们的结构和电子性质。例如,相关苯甲醛及其肟的合成、光谱和计算分析已被报道,强调了此类化合物在研究分子构象和电子性质中的重要性。这些分析涉及先进的技术,例如 FT-IR、GC-MS、NMR 光谱和计算方法,如几何优化和势能扫描 (PES) 研究。此类研究为材料科学和化学合成中的进一步应用奠定了基础 (Balachander & Manimekalai, 2017)。

催化和化学转化

研究还集中于相关化合物在催化过程和化学转化中的应用。例如,使用钯催化的 C-H 活化选择性邻位溴化取代的苯甲醛肟的研究突出了这些化合物在合成取代的 2-溴苯甲醛中的效用。此过程涉及一个三步序列,展示了这些化合物在促进复杂有机转化中的作用 (Dubost 等人,2011)。

材料科学和光动力疗法

在材料科学和治疗应用中,相关化合物作为前体或组分用于合成具有显着光学性质的材料。例如,已经报道了用相关化合物取代的新型锌酞菁衍生物的合成。这些衍生物表现出高单线态氧量子产率,使其成为光动力疗法(一种癌症治疗方法)的有希望的候选者 (Pişkin、Canpolat 和 Öztürk,2020)。

环境和生物应用

此外,还对相关化合物进行了研究,以了解其潜在的环境和生物应用。例如,在环境空气样本中已经鉴定了芳香烃(包括相关苯甲醛)的大气反应产物。这项研究有助于理解有机化合物的大气化学和潜在环境影响 (Obermeyer 等人,2009)。

作用机制

未来方向

属性

IUPAC Name |

(NE)-N-[[3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3/c1-3-21-16-9-14(10-19-20)8-15(18)17(16)22-11-13-6-4-12(2)5-7-13/h4-10,20H,3,11H2,1-2H3/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENCQEHEXGHMEH-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(3aR,6aR)-2-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5515050.png)

![2-methyl-4-(3-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5515055.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)

![N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5515078.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5515083.png)

![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)

![4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5515107.png)

![(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5515146.png)